

Thermodynamic Properties of Dichlorophosphates: A Technical Guide

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Compound of Interest		
Compound Name:	Dichlorophosphate	
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This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of various **dichlorophosphate** compounds. **Dichlorophosphate**s are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to two chlorine atoms, an oxygen atom (often with a double bond), and an organic substituent. These compounds are reactive intermediates and find applications in the synthesis of pesticides, flame retardants, and pharmaceuticals. A thorough understanding of their thermodynamic properties is crucial for process design, safety assessment, and predicting reaction equilibria and kinetics.

This guide summarizes available quantitative thermodynamic data, details the experimental and computational methodologies for their determination, and provides a visual workflow for the comprehensive thermochemical characterization of these compounds.

Quantitative Thermodynamic Data

The thermodynamic data for **dichlorophosphates** are not extensively available for a single, parent compound but are reported for various ester derivatives. The following tables summarize the key thermodynamic parameters found in the literature for several common **dichlorophosphates**.

Table 1: Thermodynamic Properties of Methylphosphonyl Dichloride (CH₃POCl₂)



Property	Value	Units
Solid Phase Heat Capacity (Cp,solid) at 298.15 K	131.12	J/mol·K
Solid Phase Entropy (S°) at 298.15 K and 1 bar	164.84	J/mol·K
Gaseous Phase Entropy (S°) at 298.15 K and 1 atm	339.7 ± 3	J/mol·K
Triple-Point Temperature	306.14 ± 0.02	К
Enthalpy of Fusion (ΔfusH)	18,076 ± 15	J/mol

Data sourced from NIST Chemistry WebBook and a study on methylphosphonyl dihalides.[1][2] [3][4]

Table 2: Thermodynamic Properties of Ethyl **Dichlorophosphate** (C₂H₅POCl₂)

Property	Value	Units
Heat of Combustion (ΔcH°)	-110 x 10 ⁵	J/kg

Data sourced from PubChem.[5]

Table 3: Thermodynamic Properties of Phenyl **Dichlorophosphate** (C₆H₅POCl₂)

Property	Value	Units
Enthalpy of Vaporization (ΔναρΗ)	63.6	kJ/mol

Data sourced from NIST Chemistry WebBook.[6]

Table 4: Data Availability for Isopropyl and Propyl **Dichlorophosphates**



Compound	Data Source	Notes
Isopropyl Dichlorophosphate	NIST/TRC Web Thermo Tables	Critically evaluated thermophysical property data are available through the NIST/TRC database.[7]
Propyl Dichlorophosphate	NIST/TRC Web Thermo Tables	Thermophysical and thermochemical data are available through the NIST/TRC professional edition database.[8]
Tris(1,3- dichloroisopropyl)phosphate	NIST Chemistry WebBook	While not a simple dichlorophosphate, data for this related compound is available.[9][10]

Methodologies for Determining Thermodynamic Properties

The determination of thermodynamic properties of reactive compounds like **dichlorophosphates** requires specialized experimental and computational techniques.

Experimental Protocols

1. Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring heat capacity and enthalpy changes in a system under conditions of no heat exchange with the surroundings.[11][12][13][14]

- Principle: The sample is placed in a calorimeter, and the temperature of a surrounding jacket is continuously adjusted to match the sample's temperature. This prevents heat loss and allows for the direct measurement of the heat generated or absorbed by the sample during a physical or chemical change.[11][14]
- Methodology:



- A known mass of the dichlorophosphate sample is placed in a sealed container within the adiabatic calorimeter.
- Electrical energy is supplied to the sample to raise its temperature by a small, precisely measured increment.
- The energy input and the resulting temperature change are recorded.
- The heat capacity is calculated from the ratio of the energy supplied to the temperature change.
- For phase transitions, such as fusion, the energy required to complete the transition at a constant temperature is measured to determine the enthalpy of fusion.[1]

2. Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of a substance.[15][16][17][18][19]

- Principle: A known mass of the sample is combusted in a constant-volume vessel (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.
- · Methodology:
 - A weighed sample of the dichlorophosphate is placed in a crucible inside the bomb.
 - The bomb is sealed and pressurized with pure oxygen.
 - The bomb is submerged in a known quantity of water in an insulated container.
 - The sample is ignited electrically.
 - The temperature of the water is monitored until it reaches a maximum.
 - The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are made for the



combustion of the ignition wire and the formation of any side products.[15][19]

3. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[20][21][22]

- Principle: The sample and a reference material are subjected to the same controlled temperature program. The difference in the amount of heat required to increase the temperature of the sample and the reference is measured. This difference is proportional to changes in the sample's heat capacity, which occur during phase transitions or chemical reactions.[21][22]
- Methodology:
 - A small, weighed amount of the dichlorophosphate is sealed in a sample pan. An empty pan is used as a reference.
 - The sample and reference pans are placed in the DSC instrument.
 - The temperature is scanned over the desired range at a constant rate.
 - The heat flow to the sample is recorded as a function of temperature.
 - Endothermic and exothermic events, such as melting and decomposition, appear as
 peaks on the DSC curve. The area under a peak is proportional to the enthalpy change of
 the transition. Heat capacity can also be determined from the DSC signal.[20]
- 4. Spectroscopic Techniques

Vibrational spectroscopy (Infrared and Raman) can be used to derive thermodynamic quantities.[23][24][25][26]

- Principle: The vibrational frequencies of a molecule are related to its partition function, from which thermodynamic properties like entropy and heat capacity can be calculated using statistical mechanics.
- · Methodology:



- The infrared and Raman spectra of the dichlorophosphate are recorded.
- The fundamental vibrational frequencies are assigned from the spectra.
- These frequencies, along with molecular geometry data (from other spectroscopic methods or calculations), are used in statistical thermodynamic equations to calculate the vibrational contributions to the thermodynamic functions.

Computational Approaches

Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules, especially for reactive or difficult-to-handle compounds.[27][28]

- 1. Ab Initio Calculations
- Principle: These methods solve the Schrödinger equation from first principles, without
 empirical parameters, to determine the electronic energy of a molecule. By calculating the
 energies of reactants and products, the enthalpy of reaction can be determined.[29][30][31]
- Methodology:
 - The geometry of the dichlorophosphate molecule is optimized to find its lowest energy conformation.
 - The electronic energy of the optimized structure is calculated at a high level of theory.
 - Vibrational frequency analysis is performed to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
 - The enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, where the calculated reaction enthalpy is combined with known experimental enthalpies of formation for the other species in the reaction.[29]
- 2. Density Functional Theory (DFT)
- Principle: DFT is a quantum mechanical method that calculates the electronic energy of a
 molecule based on its electron density. It is computationally less expensive than high-level



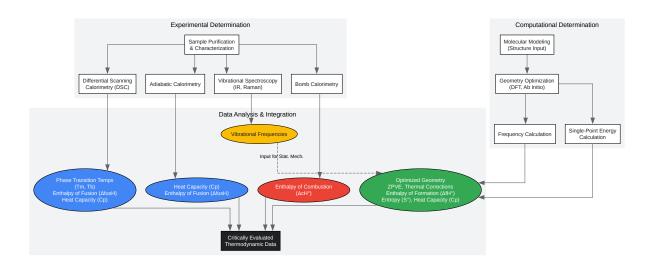
ab initio methods and can provide accurate results for a wide range of molecules.[32][33][34] [35]

- · Methodology:
 - Similar to ab initio methods, the molecular geometry is first optimized.
 - The electronic energy is calculated using a chosen functional and basis set.
 - Vibrational frequencies are calculated to determine the ZPVE and thermal corrections to obtain enthalpy, entropy, and Gibbs free energy.[36] DFT methods have been shown to be effective for predicting properties of organophosphate pesticides.[32][33][34]

Workflow for Thermodynamic Characterization

The comprehensive determination of the thermodynamic properties of a **dichlorophosphate** involves an integrated approach of experimental measurements and computational calculations.





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